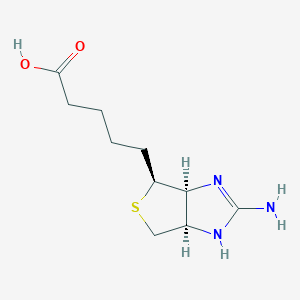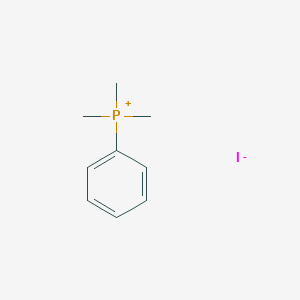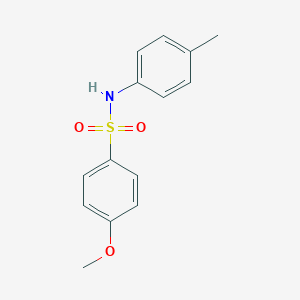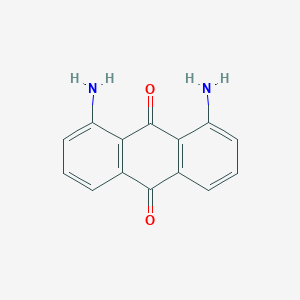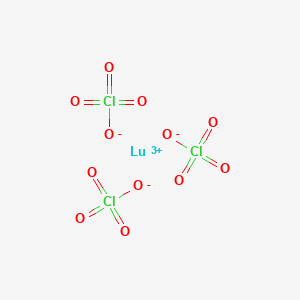
Perclorato de Lutecio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium perchlorate is a useful research compound. Its molecular formula is ClHLuO4 and its molecular weight is 275.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lutetium perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lutetium perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Remediación de la Contaminación Ambiental
El perclorato es un contaminante persistente, generado a través de procesos naturales y antropogénicos, que posee un alto potencial de interrupción endocrina en humanos y biota . La remediación del perclorato se puede lograr con varios tratamientos fisicoquímicos, especialmente a bajas concentraciones . Sin embargo, los enfoques microbiológicos que utilizan microorganismos, como los de los géneros Dechloromonas, Serratia, Propionivibrio, Wolinella y Azospirillum, son prometedores cuando la contaminación por perclorato es extensa .
Estudios de Disrupción Endocrina
Se sabe que el perclorato ejerce efectos endocrinos en humanos y biota . Inhibe la fijación de yodo, una razón principal para eliminar este contaminante de los ecosistemas . Esta propiedad hace que el Perclorato de Lutecio sea útil en el estudio de los efectos de los disruptores endocrinos.
Procesos Fisicoquímicos
Los procesos fisicoquímicos son útiles para el tratamiento de bajas concentraciones de perclorato . El this compound se puede utilizar en estos procesos para comprender el comportamiento y los efectos del perclorato en diferentes entornos.
Remediación Mediada por Bacterias
La remediación mediada por bacterias es adecuada para tratar sitios contaminados con perclorato . El this compound se puede utilizar en la investigación para comprender cómo las diferentes bacterias interactúan con el perclorato y cómo se pueden utilizar para fines de remediación.
Estudios de Función Tiroidea
A altas concentraciones, el perclorato puede afectar la glándula tiroides al inhibir la absorción de yodo . El this compound se puede utilizar en la investigación para estudiar los efectos del perclorato en la función tiroidea.
Evaluación del Riesgo Ambiental
El perclorato ha sido identificado como un contaminante ambiental . El this compound se puede utilizar en evaluaciones de riesgos ambientales para comprender los riesgos asociados con la contaminación por perclorato.
Mecanismo De Acción
Target of Action
Lutetium-177, a radioisotope of lutetium, is often used in medical applications . When combined with certain molecules, such as DOTATATE, it targets somatostatin receptors, specifically subtype 2 receptors . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
Mode of Action
The mode of action of Lutetium-177 when combined with DOTATATE involves binding to these somatostatin subtype 2 receptors . This binding leads to the internalization of the compound, thus delivering ionizing radiation more specifically to tumor cells than surrounding cells . Perchlorate, on the other hand, is known to inhibit iodine uptake by thyroid cells, which can lead to health issues .
Biochemical Pathways
The biochemical pathways affected by Lutetium-177 DOTATATE involve the somatostatin receptor pathways . By binding to these receptors, the compound can disrupt the normal functioning of these pathways, leading to the death of the tumor cells . The exact downstream effects can vary depending on the specific characteristics of the tumor cells.
Pharmacokinetics
The pharmacokinetics of Lutetium-177 DOTATATE involves its distribution and elimination from the body . It has been observed to have a lower whole-body retention, indicating potentially lower risk for bone marrow toxicity . The presence of a radioligand allows monitoring of treatment response post therapy and prior to next fraction of the dose delivery .
Result of Action
The result of the action of Lutetium-177 DOTATATE is the targeted destruction of tumor cells . By delivering ionizing radiation directly to the tumor cells, it can effectively kill these cells while minimizing damage to surrounding healthy tissues . This can lead to a reduction in tumor size and potentially improve the patient’s condition .
Action Environment
The action of Lutetium-177 DOTATATE can be influenced by various environmental factors. For instance, the pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration can all affect the effectiveness of the treatment . Additionally, perchlorate is a persistent pollutant in the environment, and its presence can potentially influence the action, efficacy, and stability of treatments involving this compound .
Propiedades
Número CAS |
14646-29-8 |
|---|---|
Fórmula molecular |
ClHLuO4 |
Peso molecular |
275.42 g/mol |
Nombre IUPAC |
lutetium;perchloric acid |
InChI |
InChI=1S/ClHO4.Lu/c2-1(3,4)5;/h(H,2,3,4,5); |
Clave InChI |
VGRYGQXARMZFEB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Lu+3] |
SMILES canónico |
OCl(=O)(=O)=O.[Lu] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




